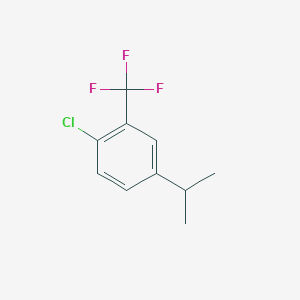
4-Isopropyl-2-(trifluoromethyl)chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-(trifluoromethyl)chlorobenzene: is an aromatic compound characterized by the presence of an isopropyl group, a trifluoromethyl group, and a chlorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-(trifluoromethyl)chlorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in nitration, sulfonation, and halogenation reactions, where the trifluoromethyl and chlorine groups influence the regioselectivity of the substitution.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used under controlled temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid in the presence of a solvent like dichloromethane.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 4-Isopropyl-2-(trifluoromethyl)-1-nitrobenzene.
Sulfonation: 4-Isopropyl-2-(trifluoromethyl)benzenesulfonic acid.
Halogenation: 4-Isopropyl-2-(trifluoromethyl)-1-chlorobenzene or 4-Isopropyl-2-(trifluoromethyl)-1-bromobenzene.
Applications De Recherche Scientifique
4-Isopropyl-2-(trifluoromethyl)chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Chemical Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that undergoes various transformations to form desired products. In pharmaceutical research, its mechanism of action may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
4-Isopropyl-2-(trifluoromethyl)benzene: Lacks the chlorine atom, which affects its reactivity and applications.
4-Isopropyl-2-(trifluoromethyl)fluorobenzene: Contains a fluorine atom instead of chlorine, leading to different chemical properties.
4-Isopropyl-2-(trifluoromethyl)bromobenzene: Contains a bromine atom, which influences its reactivity in substitution reactions.
Uniqueness: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene is unique due to the combined presence of isopropyl, trifluoromethyl, and chlorine groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
1-chloro-4-propan-2-yl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPOZZSGMXQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

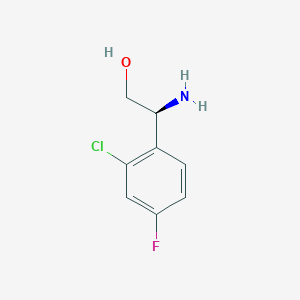


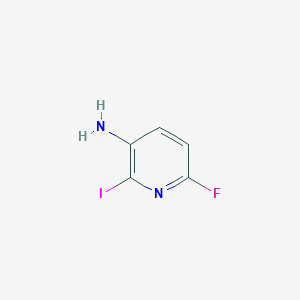
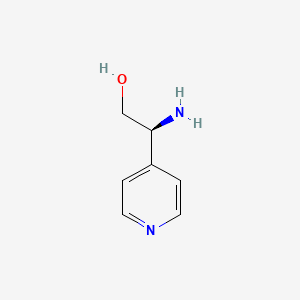
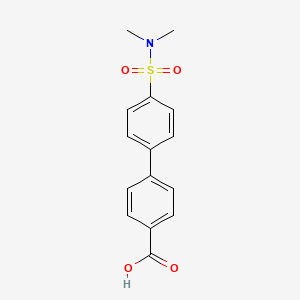





![1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

